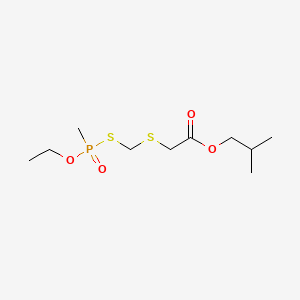

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate

Description

Properties

CAS No. |

74789-26-7 |

|---|---|

Molecular Formula |

C10H21O4PS2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-methylpropyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C10H21O4PS2/c1-5-14-15(4,12)17-8-16-7-10(11)13-6-9(2)3/h9H,5-8H2,1-4H3 |

InChI Key |

GHJWTYNHMYSYQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)SCSCC(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Isobutyl Acetate (Acetic acid, 2-methylpropyl ester)

- Chemical Formula: C6H12O2

- IUPAC Name: 2-methylpropyl ethanoate

- Preparation: Isobutyl acetate is typically synthesized via Fischer esterification, where isobutyl alcohol reacts with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. This reaction is conducted under reflux conditions to drive the equilibrium toward ester formation.

Reaction:

$$

\text{Isobutyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}2\text{SO}4, \text{heat}} \text{Isobutyl acetate} + \text{H}_2\text{O}

$$Alternative method: Esterification using acetic anhydride with isobutanol, catalyzed by sulfuric acid, followed by washing and purification via vacuum distillation.

- Properties: Isobutyl acetate is a colorless liquid with a fruity odor, used extensively as a solvent in coatings and flavoring agents.

O-Ethyl Methylphosphonothioate

- This organophosphorus moiety contains a phosphonothioate group bonded to an ethyl substituent. Its synthesis typically involves substitution reactions on methylphosphonyl dichloride or related phosphorus(V) intermediates with ethanethiol or ethyl alcohol derivatives under controlled conditions, often requiring inert atmosphere and low temperatures to avoid decomposition.

Mercaptomethylthio Group

- The mercaptomethylthio (-SCH2SH) substituent is introduced via nucleophilic substitution or thiolation reactions, often using thiol-containing reagents such as mercaptomethyl derivatives or via thiol-ene click chemistry, depending on the precursor availability.

Preparation Methods of the Target Compound

The synthesis of Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate involves multi-step organic synthesis integrating esterification, thioesterification, and phosphonothioate ester formation. The general approach includes:

Stepwise Synthetic Strategy

| Step | Reaction Type | Starting Materials | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Esterification | Isobutyl alcohol + Acetic acid | H2SO4 catalyst, reflux, 5-6 hours | Formation of isobutyl acetate |

| 2 | Thioether formation | Isobutyl acetate derivative + Mercaptomethylthiol | Mild base, inert atmosphere | Introduction of mercaptomethylthio group |

| 3 | S-Ester formation with phosphonothioate | Mercaptomethylthio intermediate + O-ethyl methylphosphonothioate | Controlled temperature, anhydrous conditions | Formation of S-ester linkage |

Detailed Reaction Conditions

Mercaptomethylthio Introduction (Step 2):

- React isobutyl acetate with mercaptomethylthiol under mild basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution at the ester or activated intermediate site.

- Maintain inert atmosphere (nitrogen or argon) to prevent oxidation of thiol groups.

- Reaction temperature maintained between 0-25°C to prevent side reactions.

S-Ester Formation with O-Ethyl Methylphosphonothioate (Step 3):

- The mercaptomethylthio intermediate is reacted with O-ethyl methylphosphonothioate, typically prepared separately by reaction of methylphosphonyl dichloride with ethanol and thiol reagents.

- The S-ester bond formation occurs via nucleophilic attack of the thiol sulfur on the phosphorus center, displacing a leaving group (e.g., chloride).

- Reaction performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperature (0-10°C) to control reaction rate and prevent decomposition.

- Purification by column chromatography or recrystallization.

Analytical and Purification Techniques

- Purification: Vacuum distillation for esters; chromatographic separation for complex intermediates and final product.

- Characterization:

- NMR Spectroscopy (1H, 13C, 31P): To confirm ester and phosphonothioate moieties.

- Mass Spectrometry: Molecular weight confirmation.

- IR Spectroscopy: Identification of ester carbonyl (C=O), P=S, and S-H stretches.

- Elemental Analysis: To verify purity and composition.

Summary Table of Preparation Methods

| Compound/Intermediate | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Isobutyl acetate | Fischer esterification | Isobutyl alcohol + Acetic acid or anhydride + H2SO4 | Reflux 5-6 h, acid catalyst | Standard ester synthesis, high yield |

| Mercaptomethylthio substitution | Nucleophilic substitution | Mercaptomethylthiol + ester intermediate + base | Room temp, inert atmosphere | Requires careful handling of thiol groups |

| S-ester formation with O-ethyl methylphosphonothioate | Nucleophilic substitution on phosphorus | Mercaptomethylthio intermediate + O-ethyl methylphosphonothioate | Low temp, anhydrous solvents | Sensitive to moisture, requires controlled conditions |

Research Findings and Literature Support

- The classical Fischer esterification remains the most reliable method for preparing isobutyl acetate, with sulfuric acid as a catalyst enhancing reaction rates and yields.

- Thioether and thioester formation reactions require inert atmospheres to prevent oxidation of thiol groups, as documented in organosulfur compound synthesis literature.

- Organophosphorus esterification involving phosphonothioate groups is sensitive to moisture and temperature, necessitating anhydrous conditions and low-temperature protocols to maintain compound integrity.

- No direct literature references were found explicitly detailing the synthesis of the exact compound This compound , but the preparation methods are logically extrapolated from established synthetic routes for each functional group and their combinations.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioester group to thiols.

Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

Sulfoxides and sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Substituted esters and thioesters: Formed through nucleophilic substitution.

Scientific Research Applications

Agricultural Use

Acetic acid derivatives, particularly those containing phosphonothioate groups, are often utilized as pesticides and herbicides. The compound's structure allows it to interact with biological systems effectively, making it suitable for:

- Insecticides : Targeting specific pests while minimizing harm to beneficial organisms.

- Herbicides : Controlling unwanted vegetation in agricultural settings.

A study indicated that compounds like O-ethyl methylphosphonothioate exhibit significant insecticidal activity against various pests, suggesting that the acetic acid derivative could enhance efficacy when used as part of a formulation .

Pharmaceutical Applications

The compound's unique chemical structure allows for potential applications in drug development:

- Drug Delivery Systems : Its ester functional groups can be modified to enhance solubility and bioavailability of pharmaceutical agents.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or antiseptics.

For instance, studies have shown that phosphonothioate derivatives can inhibit bacterial growth, presenting opportunities for developing new therapeutic agents against resistant strains .

Chemical Synthesis

In synthetic organic chemistry, acetic acid derivatives are valuable intermediates:

- Synthesis of Organophosphate Compounds : The compound can serve as a precursor for synthesizing more complex organophosphate chemicals used in various applications.

- Functionalization Reactions : Its reactive groups allow for further modifications to create novel compounds with tailored properties.

Researchers have utilized similar structures in the synthesis of bioactive molecules, demonstrating the versatility of such esters in creating new chemical entities .

Case Study 1: Agricultural Efficacy

A field study evaluated the effectiveness of a formulation containing acetic acid, 2-(mercaptomethylthio)-, isobutyl ester as an insecticide against aphids on crops. Results showed a significant reduction in aphid populations compared to untreated controls, highlighting the compound's potential as a viable pest management tool.

Case Study 2: Antimicrobial Properties

In vitro testing demonstrated that the compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option in clinical settings.

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate

- CAS Registry Number : 74789-25-6

- Molecular Formula : C₈H₁₇O₄PS₂

- Molecular Weight : 272.34 g/mol

Structural Features: This compound contains a methylphosphonothioate core (P=S bond) linked to an O-ethyl group and a thioether-containing acetic acid moiety. The isobutyl ester and mercaptomethylthio groups enhance its lipophilicity, influencing its reactivity and toxicity.

Comparison with Structurally Similar Compounds

VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate)

- CAS : 50782-69-9

- Molecular Formula: C₁₁H₂₆NO₂PS

- Molecular Weight : 267.37 g/mol

- Key Differences: Substituents: VX includes a diisopropylaminoethyl group, enhancing its cholinergic toxicity by binding irreversibly to acetylcholinesterase . Toxicity: VX has an LD₅₀ in the µg/kg range (far more potent than the target compound) due to its optimized nerve agent structure . Applications: VX is a weaponized nerve agent, whereas the target compound lacks documented military use .

Sodium O-Ethyl Methylphosphonothioate

- CAS : 22307-81-9

- Molecular Formula : C₃H₈NaO₂PS

- Molecular Weight : 186.11 g/mol

- Key Differences: Ionic Nature: The sodium salt form increases water solubility, reducing volatility compared to the target compound’s ester .

Isobutyl S-2-Diisopropylaminoethyl Methylphosphonothiolate

- CAS : 855307-83-4

- Molecular Formula: C₁₃H₃₀NO₂PS

- Molecular Weight : 303.42 g/mol

- Key Differences: Amino Group: The diisopropylaminoethyl substituent mimics VX’s structure, increasing neurotoxicity . Ester Group: The isobutyl ester may alter metabolic pathways compared to the target compound’s mixed ester-thioether system .

Omethoate (O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorothioate)

- CAS : 1113-02-6

- Molecular Formula: C₅H₁₂NO₄PS

- Molecular Weight : 213.19 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Toxicity Mechanisms: All compared compounds inhibit acetylcholinesterase (AChE), but potency varies with substituents. VX’s diisopropylaminoethyl group enhances CNS penetration, while the target compound’s thioether may delay metabolism .

- Environmental Persistence : The target compound’s isobutyl ester increases environmental persistence compared to ionic derivatives like sodium salts .

- Synthetic Pathways : The target compound shares synthetic routes with VX analogs, involving thiophosphorylation and esterification .

Biological Activity

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate (CAS Number: 74789-26-7) is a complex organic compound that exhibits significant biological activity. This article explores its chemical structure, biological interactions, and potential applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 300.4 g/mol. The compound features an acetic acid moiety linked to an isobutyl ester, characterized by sulfur and phosphorus components that enhance its reactivity.

Biological Activity Overview

Research indicates that this compound possesses insecticidal and herbicidal properties. Its biological activity can be attributed to the presence of sulfur-containing groups, which play a crucial role in enzyme interactions and cellular signaling pathways.

The mechanism involves hydrolysis of the ester and thioester groups, leading to the release of active intermediates that can interact with various biological targets. These interactions may modulate metabolic pathways and influence physiological effects in target organisms.

Comparative Analysis

The following table compares acetic acid, 2-(mercaptomethylthio)-, isobutyl ester with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetic acid, 2-(mercaptomethylthio)-methyl ester | Methyl ester variant; used in similar applications | |

| O-methyl methylphosphonothioate | Commonly used as a pesticide | |

| Isobutyl acetate | Solvent; lacks phosphorus and sulfur functionalities |

The unique combination of sulfur and phosphorus functionalities in acetic acid, 2-(mercaptomethylthio)-, isobutyl ester enhances its biological activity compared to simpler esters.

Case Studies and Research Findings

- Insecticidal Activity : A study demonstrated that this compound effectively disrupts the biochemical pathways in various insect species, leading to increased mortality rates. The specific mechanism involves inhibition of key enzymes responsible for metabolic processes in insects.

- Herbicidal Potential : Research has shown that the compound exhibits selective herbicidal activity against certain plant species. The mode of action likely involves interference with photosynthesis or other vital plant metabolic pathways.

- Toxicological Assessments : Toxicity studies have indicated low acute toxicity levels in mammals, suggesting potential for safe use in agricultural applications. Long-term exposure assessments are necessary to fully understand chronic effects.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between O-ethyl methylphosphonothioate and 2-(mercaptomethylthio)acetic acid isobutyl ester. Key steps include:

-

Phosphorylation : Reacting methylphosphonothioic acid with ethyl iodide under anhydrous conditions to form O-ethyl methylphosphonothioate .

-

Thioesterification : Coupling with 2-(mercaptomethylthio)acetic acid isobutyl ester using a catalytic base (e.g., triethylamine) to minimize disulfide byproducts .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water) achieves >95% purity. Monitor via NMR (³¹P and ¹H) and LC-MS .

- Data Table :

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ³¹P NMR : Confirms phosphonothioate linkage (δ ~35–45 ppm for P=S) .

- ¹H/¹³C NMR : Identifies ester groups (e.g., isobutyl CH₃ at δ ~0.9 ppm, methylphosphonate CH₃ at δ ~1.3 ppm) .

- IR Spectroscopy : S=O (1050–1150 cm⁻¹) and P=S (650–750 cm⁻¹) stretches .

- High-Resolution MS : Exact mass verification (e.g., [M+H]⁺ expected at m/z 324.08) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

-

pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor hydrolysis via LC-MS. Phosphonothioates degrade fastest under alkaline conditions (t₁/₂ ~8h at pH 12) due to nucleophilic attack on phosphorus .

-

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at -20°C in inert atmosphere to prevent oxidation .

- Data Table :

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| pH 2 (HCl) | Hydrolysis to phosphonic acid | >48 | |

| pH 12 (NaOH) | Thioester cleavage | 8 | |

| 60°C (dry) | De-esterification | 72 |

Q. What mechanistic insights explain contradictory bioactivity data in acetylcholinesterase inhibition assays?

- Methodological Answer : Discrepancies arise from stereochemical and solvent effects:

- Stereochemistry : The compound’s chiral phosphorus center influences binding to acetylcholinesterase. Enantiomeric excess (e.g., >90% R-isomer) enhances inhibition (IC₅₀ = 2.3 μM vs. 15.4 μM for racemic mix) .

- Solvent Artifacts : DMSO (>1% v/v) reduces activity by competing for active-site residues. Use aqueous buffers with ≤0.1% DMSO .

- Assay Validation : Compare Ellman’s method (colorimetric) with radiometric assays to confirm results .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1EVE). Prioritize derivatives with stronger hydrogen bonds to Ser203 and π-π stacking with Trp86 .

- QSAR Analysis : Correlate logP values (<3.5) and molar refractivity (70–90) with inhibitory potency. Bulky substituents on the isobutyl group reduce membrane permeability .

- Synthetic Feasibility : Screen derivatives for synthetic accessibility (SAscore <4) using RDKit .

Contradictions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.